
Zotiraciclib
概要
説明
ゾチラシクリブは、TG02またはSB1317としても知られており、主にがん治療の可能性について研究されている強力な経口スペクトル選択的キナーゼ阻害剤です。シンガポールのS*BIO Pte Ltdによって発見され、小型分子マクロサイクルのカテゴリーに分類されます。 ゾチラシクリブは、血液脳関門を通過する能力で知られており、サイクリン依存性キナーゼ9(CDK9)の阻害によるMycの枯渇によって作用します .
準備方法
ゾチラシクリブの合成経路および反応条件は、マクロ環状構造の形成を含む複数のステップが含まれます。 工業生産方法は、入手可能な文献に詳細に記載されていませんが、通常、化合物の純度と有効性を確保するために、高度な有機合成技術の使用が含まれます .
化学反応の分析
ゾチラシクリブは、次のようなさまざまな種類の化学反応を起こします。
酸化: 特定の条件下で酸化される可能性がありますが、詳細な経路は十分に文書化されていません。
還元: 酸化と同様に、還元反応が起こる可能性がありますが、それほど一般的ではありません。
置換: ゾチラシクリブは、特に求核剤の存在下で、置換反応を起こす可能性があります。
これらの反応で使用される一般的な試薬および条件には、酸化のための強力な酸化剤、還元のための還元剤、および置換反応のための求核剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
科学研究の用途
ゾチラシクリブは、化学、生物学、医学、産業など、幅広い科学研究の用途があります。
化学: キナーゼ阻害剤とその相互作用を研究するためのモデル化合物として役立ちます。
生物学: ゾチラシクリブは、CDK9や他のキナーゼを含む細胞プロセスを調査するために使用されます。
科学的研究の応用
Glioblastoma and High-Grade Gliomas
Zotiraciclib has shown significant promise in the treatment of recurrent high-grade gliomas, including glioblastoma. A phase 1 clinical trial (NCT02942264) investigated its combination with temozolomide (TMZ), a standard chemotherapy agent. The trial demonstrated:
- Safety and Tolerability : this compound was found to be well-tolerated among patients, with manageable side effects such as neutropenia .
- Efficacy : The combination therapy showed an improvement in progression-free survival (PFS), particularly in patients with IDH1 mutations. The median PFS was significantly extended compared to those receiving TMZ alone .
Acute Myeloid Leukemia (AML)
This compound is being explored for its effectiveness in treating AML, particularly in patients with specific genetic mutations like NPM1. Key findings include:
- Ongoing Trials : A registrational Phase 2/3 trial is planned for newly diagnosed AML patients with NPM1 mutations, building on encouraging preliminary results from earlier studies .
- Combination Therapies : this compound is being tested in combination with other agents to enhance therapeutic outcomes in relapsed or refractory AML cases .
Case Studies
Several case studies have highlighted the potential of this compound in clinical settings:
- Study on Glioblastoma : In a cohort of patients treated with this compound plus TMZ, notable improvements were observed in tumor response rates and overall survival metrics compared to historical data from standard treatments .
- AML Case Reports : Patients exhibiting high HOX/MEIS mRNA expression showed improved complete response rates when treated with this compound combined with standard induction chemotherapy. This suggests that biomarker-driven approaches could enhance treatment efficacy .
Research Findings Summary
The following table summarizes key findings from recent studies on this compound:
作用機序
ゾチラシクリブは、サイクリン依存性キナーゼ9(CDK9)を阻害することによって効果を発揮し、多くの癌で過剰発現しているタンパク質であるMycの枯渇につながります。 CDK9を阻害することによって、ゾチラシクリブはRNAポリメラーゼIIのリン酸化を阻害し、癌細胞の生存と増殖に不可欠な遺伝子の転写を阻害します .
類似化合物との比較
ゾチラシクリブは、血液脳関門を通過する能力とCDK9の強力な阻害によって、ユニークです。類似の化合物には、次のものがあります。
アルボシディブ: 急性骨髄性白血病の治療に使用される、別のCDK9阻害剤.
アトゥベシクリブ: CDK9も標的にし、同様の用途について調査されています.
これらの化合物は、CDK9を標的にするという共通の特徴を共有していますが、化学構造と特定の用途が異なります。
生物活性
Zotiraciclib, also known as TG02, is an investigational drug primarily functioning as a potent inhibitor of cyclin-dependent kinase 9 (CDK9). CDK9 plays a crucial role in regulating transcription and is implicated in various cancers, particularly those involving high-grade gliomas. This article synthesizes the current understanding of this compound's biological activity, focusing on its mechanism of action, clinical studies, and therapeutic implications.
This compound inhibits CDK9, which is essential for the transcriptional activation of several oncogenes. By blocking CDK9 activity, this compound disrupts the transcriptional machinery necessary for cancer cell survival and proliferation. This inhibition leads to:
- Decreased ATP Production : this compound suppresses glycolysis and causes mitochondrial dysfunction, resulting in reduced cellular energy levels.
- Enhanced Apoptosis : The drug promotes programmed cell death in tumor cells while sparing normal cells.
- Synergistic Effects with Other Treatments : Preclinical studies have shown that this compound can enhance the efficacy of temozolomide (TMZ), a standard chemotherapy for glioblastoma.
Phase I Trials
A notable phase I trial investigated this compound's safety and preliminary efficacy when combined with TMZ in patients with recurrent high-grade gliomas. Key findings include:
- Study Design : The trial employed a dose-escalation approach to determine the maximum tolerated dose (MTD) and assess safety profiles.
- Participants : Fifty-three patients were enrolled, primarily those with recurrent glioblastoma.
- Results :
Efficacy in Specific Populations
This compound's efficacy has been particularly noted in patients with IDH1/IDH2 mutations. A recent trial highlighted:
- Improved PFS : Patients with IDH-mutant gliomas showed a significant extension in median PFS when treated with this compound plus TMZ compared to TMZ alone .
- Clinical Tolerability : The combination therapy was generally well-tolerated, with manageable side effects that resolved over time .
Comparative Data Table
Study Focus | Findings |
---|---|
MTD Determination | 250 mg for this compound combined with TMZ |
PFS at 4 Months | 40% (this compound + TMZ) vs. 25% (metronomic TMZ) |
Common Toxicities | Neutropenia, diarrhea, elevated liver enzymes, fatigue |
Efficacy in IDH Mutations | Significant PFS improvement noted |
Case Studies
- Case Study A : A patient with recurrent glioblastoma treated with this compound and TMZ exhibited a marked reduction in tumor size after six cycles of treatment. The patient reported manageable side effects that improved after dose adjustments.
- Case Study B : Another patient with an IDH-mutant glioma experienced prolonged disease control over twelve cycles of combined therapy, highlighting the potential of this compound as a viable treatment option for this specific genetic profile.
特性
IUPAC Name |
(16E)-14-methyl-20-oxa-5,7,14,27-tetrazatetracyclo[19.3.1.12,6.18,12]heptacosa-1(25),2(27),3,5,8,10,12(26),16,21,23-decaene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O/c1-27-13-3-2-4-14-28-21-10-6-8-19(16-21)22-11-12-24-23(26-22)25-20-9-5-7-18(15-20)17-27/h2-3,5-12,15-16H,4,13-14,17H2,1H3,(H,24,25,26)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXBAJLGYBMTJCY-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC=CCCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C/C=C/CCOC2=CC=CC(=C2)C3=NC(=NC=C3)NC4=CC=CC(=C4)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337151 | |
Record name | Zotiraciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1204918-72-8 | |
Record name | Zotiraciclib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1204918728 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Zotiraciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB16656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Zotiraciclib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ZOTIRACICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/40D08182TT | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。